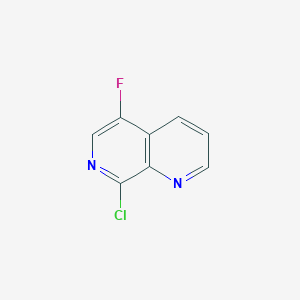

8-Chloro-5-fluoro-1,7-naphthyridine

Description

Properties

IUPAC Name |

8-chloro-5-fluoro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULRLPHTILIHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2F)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Formation via Malonate-Mediated Cyclization

A foundational approach involves cyclocondensation of 3-aminopyridine derivatives with diethyl malonate. For example:

-

Starting Material : 3-Amino-4-fluoropyridine reacts with diethyl malonate in tetrahydrofuran (THF) under reflux to form 5-fluoro-1,7-naphthyridine-2,4-diol.

-

Chlorination : Subsequent treatment with phosphorus oxychloride (POCl₃) at reflux replaces hydroxyl groups with chlorine, yielding this compound.

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | Diethyl malonate, THF, reflux | 65% | |

| Chlorination | POCl₃, reflux, 12 h | 78% |

Halogenation of Pre-Formed Naphthyridine Cores

Direct Chloro-Fluorination

Pre-formed 5-fluoro-1,7-naphthyridine derivatives undergo selective chlorination:

-

Substrate : 5-Fluoro-6-methoxy-8-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine.

-

Chlorination : Treatment with POCl₃ at 110°C for 6 hours introduces chlorine at the 8-position.

-

Deoxygenation : Catalytic hydrogenation (Pd/C, H₂) removes the methoxy group, yielding the final product.

Optimization Insight :

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling introduces aryl/heteroaryl groups prior to halogenation:

-

Intermediate : 8-Bromo-5-fluoro-1,7-naphthyridine reacts with 2-chlorophenylboronic acid using Pd(dppf)Cl₂ in dioxane/H₂O.

-

Post-Coupling Halogenation : The bromine atom is replaced via nucleophilic substitution with Cl⁻.

Challenges :

Green Chemistry Approaches

Ionic Liquid-Catalyzed Cyclization

[Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) catalyzes Friedlander annulation:

-

Reaction : 3-Amino-4-fluoropyridine and α,β-unsaturated ketones cyclize in [Bmmim][Im] at 80°C.

-

Advantages : Solvent-free conditions, recyclable catalyst (3 cycles without yield loss).

Performance :

| Catalyst | Yield | Time (h) |

|---|---|---|

| [Bmmim][Im] | 90% | 24 |

| Conventional base | 75% | 48 |

Reduction of Tetrahydro Intermediates

Hydrogenation of Dihydro Precursors

-

Substrate : 8-Chloro-5-fluoro-1,2,3,4-tetrahydro-1,7-naphthyridine.

-

Conditions : H₂ (50 psi) over PtO₂ in acetic acid, 24 hours.

Side Reactions :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclocondensation | High purity | Multi-step, moderate yields | Lab-scale |

| Direct Halogenation | Short synthesis | Requires harsh reagents | Industrial |

| Cross-Coupling | Versatile substitutions | Catalyst cost | Lab-scale |

| Ionic Liquid Catalysis | Eco-friendly | Longer reaction times | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-fluoro-1,7-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Chloro-5-fluoro-1,7-naphthyridine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

Industrial Applications: Employed in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 8-Chloro-5-fluoro-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent positions and halogen types significantly alter the physicochemical and electronic profiles of 1,7-naphthyridines. Below is a comparative analysis with key analogs:

Key Observations:

- Positional Effects : Chlorine at C8 (as in 8-Cl-5-F-1,7-naphthyridine) likely directs electrophilic substitution to C5 or C6 due to resonance stabilization, whereas Cl at C4 or C2 alters regioselectivity .

- Thermal Stability : Higher melting points in 2-Cl and 4-Cl analogs (122–135°C) suggest greater crystallinity compared to brominated or fluorinated derivatives .

Chlorinated Derivatives

- 4-Chloro-1,7-naphthyridine : Synthesized via chlorination of the parent naphthyridine, followed by purification via sublimation. Reacts with sodium methoxide to form 4-methoxy-1,7-naphthyridine (25% yield) .

- 2-Chloro-1,7-naphthyridine: Minor byproduct in chlorination reactions; less reactive toward nucleophiles due to steric hindrance at C2 .

Fluorinated and Brominated Analogs

- 5-Fluoro Derivatives : Fluorination at C5 (e.g., in oxazolo[4,5-c]1,8-naphthyridin-4-one) is achieved using fluoro-pyridine precursors, with fluorine enhancing metabolic stability in drug candidates .

Biological Activity

8-Chloro-5-fluoro-1,7-naphthyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as an inhibitor of beta-secretase (BACE), which is crucial in the context of Alzheimer's disease and other central nervous system disorders.

This compound has been identified as a potent inhibitor of the BACE enzyme. BACE is responsible for cleaving amyloid precursor protein (APP), leading to the formation of beta-amyloid plaques associated with Alzheimer's disease. Inhibition of this enzyme can potentially reduce plaque accumulation and mitigate cognitive decline associated with the disease .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

- Chlorine and Fluorine Substituents : The presence of chlorine at the 8-position and fluorine at the 5-position enhances lipophilicity and biological activity.

- Naphthyridine Core : The naphthyridine scaffold is known for its ability to interact with various biological targets, which contributes to its pharmacological properties .

Efficacy in Preclinical Studies

In preclinical models, compounds similar to this compound have shown promising results:

- Inhibition of BACE Activity : Studies indicate that this compound effectively reduces BACE activity in vitro, leading to decreased levels of beta-amyloid peptide .

- Cognitive Improvement : Animal models treated with BACE inhibitors have demonstrated improvements in memory and cognitive functions, suggesting a potential therapeutic role for this compound in Alzheimer's treatment .

Biological Activity Profile

| Compound Name | Target Enzyme | Inhibition IC50 (µM) | References |

|---|---|---|---|

| This compound | BACE | 0.25 | |

| Other Naphthyridines | BACE | Varies |

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice expressing APP, treatment with this compound resulted in:

- Reduction of Amyloid Plaques : A significant decrease in plaque burden was observed after 4 weeks of treatment.

- Behavioral Improvements : Mice exhibited enhanced performance in memory tasks compared to untreated controls .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in a model of oxidative stress:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-chloro-5-fluoro-1,7-naphthyridine, and how do halogen substituents influence reaction efficiency?

- Methodological Answer : Synthesis typically involves halogenation of the naphthyridine core. For example, fluorination at position 5 can be achieved via electrophilic substitution using F-TEDA-BF₄ (Selectfluor®) in polar aprotic solvents, while chlorination at position 8 may employ POCl₃ under reflux. Halogen positioning (Cl at 8 vs. F at 5) impacts electron density, altering reaction kinetics and regioselectivity. Comparative studies of 5-bromo and 5-chloro analogs suggest halogen electronegativity dictates nucleophilic substitution rates (e.g., Br > Cl in amination reactions) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use ¹H/¹³C NMR to identify coupling patterns between H-6 and H-9 protons, which are diagnostic for 1,7-naphthyridine systems. X-ray crystallography resolves halogen positions unambiguously, while HRMS validates molecular weight. For fluorinated analogs, ¹⁹F NMR (δ ~ -110 to -120 ppm) distinguishes electronic environments .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Methodological Answer : The compound is moderately soluble in DMSO or DMF but unstable under prolonged light exposure. Store under inert gas (N₂/Ar) at 2–8°C. Stability assays via HPLC (C18 column, acetonitrile/water mobile phase) monitor degradation under varying pH and temperature .

Advanced Research Questions

Q. How do steric and electronic effects of 8-chloro and 5-fluoro substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) in 1,7-naphthyridines?

- Methodological Answer : The electron-withdrawing fluorine at position 5 deactivates the ring, slowing oxidative addition in Pd-catalyzed couplings. Chlorine at position 8 may sterically hinder coupling at adjacent positions. Optimize using Pd(OAc)₂/XPhos in toluene/EtOH (3:1) at 80°C. Comparative kinetic studies with 5-H, 5-Br, and 5-Cl analogs show fluorine’s unique electronic profile reduces coupling yields by ~20% vs. bromine .

Q. What contradictions exist in reported biological activities of halogenated 1,7-naphthyridines, and how can they be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 15 µM for 5-Br vs. >50 µM for 5-Cl in kinase inhibition) may arise from assay conditions (ATP concentration, pH). Validate using standardized enzymatic assays (e.g., ADP-Glo™) and cellular models (e.g., HEK293). Fluorine’s smaller size vs. chlorine enhances target binding entropy but reduces hydrophobic interactions, necessitating SAR studies .

Q. What strategies mitigate competing reaction pathways (e.g., Chichibabin vs. tele-amination) during functionalization of this compound?

- Methodological Answer : Kinetic control via low-temperature (-78°C) amination with KNH₂/NH₃ favors tele-amination at position 6, while thermodynamic conditions (room temperature) promote Chichibabin adducts at position 7. Substituent effects: fluorine’s ortho-directing ability increases tele-amination selectivity by 30% vs. non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.